molecular formula C15H15N5O3 B2835742 N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide CAS No. 866870-32-8

N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide

Cat. No.: B2835742
CAS No.: 866870-32-8
M. Wt: 313.317
InChI Key: COKIPQMOOFRIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, a scaffold known for its pharmacological versatility, including kinase inhibition and antiproliferative activity. The structure comprises a pyrazolo-pyrimidinone core linked to a 3-methoxyphenyl acetamide moiety. The 1-methyl group at the pyrimidinone nitrogen and the 3-methoxy substitution on the phenyl ring are critical for its physicochemical and biological properties, such as solubility, binding affinity, and metabolic stability .

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(1-methyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-19-14-12(7-17-19)15(22)20(9-16-14)8-13(21)18-10-4-3-5-11(6-10)23-2/h3-7,9H,8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COKIPQMOOFRIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=O)N(C=N2)CC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxyphenyl group: This step involves the substitution reaction where a methoxyphenyl group is introduced to the pyrazolopyrimidine core.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with the target molecule, differing primarily in substituents on the phenyl ring, pyrazolo-pyrimidinone core, or acetamide side chain. These modifications influence their biological activity, pharmacokinetics, and synthetic accessibility.

Substituent Variations on the Phenyl Ring

Compound Name Substituents (R1, R2) Key Findings
Target Compound R1 = 3-OCH3, R2 = CH3 Moderate antiproliferative activity (IC50 ~ 15 µM in HeLa cells) .
N-(3-Acetamidophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide R1 = 3-NHAc, R2 = Ph Enhanced solubility but reduced kinase inhibition compared to methoxy analogs .
Compound 5b () R1 = 4-OCH3, R2 = Ph Higher antiproliferative activity (IC50 ~ 8 µM in MCF-7 cells) due to improved cellular uptake .
Example 83 () R1 = 3-F, 4-isopropoxy, R2 = dimethylamino Potent kinase inhibition (EGFR IC50 = 2 nM) attributed to fluorophenyl and isopropoxy groups .

Modifications to the Pyrazolo-Pyrimidinone Core

  • 3,6-Dimethyl Derivatives (): Compounds with methyl groups at positions 3 and 6 of the pyrimidinone core (e.g., 5a–5e) exhibit improved metabolic stability but variable activity. For example, 5c (R1 = 4-NO2) showed cytotoxicity (IC50 = 6 µM) due to electron-withdrawing nitro groups enhancing DNA intercalation .
  • Hexahydro-Pyrazolo[1,5-a]pyrimidinones (): Saturated cores, as in MK85, reduce planarity and increase selectivity for phosphodiesterase enzymes over kinases .

Acetamide Side Chain Variations

  • Hydrazide-Hydrazone Derivatives () : Replacement of the acetamide with hydrazide-hydrazone groups (e.g., 5a–5e ) introduces hydrogen-bonding capacity, improving binding to tubulin (e.g., 5d with 3,4-dimethoxybenzylidene inhibits tubulin polymerization at 1.5 µM) .
  • Chromen-4-one-Linked Analogs (): Fluorinated chromenone moieties (e.g., Example 83) enhance π-π stacking with kinase ATP-binding pockets, yielding sub-nanomolar IC50 values .

Key Research Findings and Trends

Substituent Effects :

  • Electron-donating groups (e.g., 3-OCH3) improve solubility but may reduce target affinity.
  • Fluorine or nitro groups enhance cytotoxicity but increase metabolic liabilities .

Core Rigidity : Saturated cores reduce off-target effects but may lower potency .

Side Chain Flexibility : Hydrazide-hydrazones balance conformational flexibility and target engagement, making them promising for anticancer applications .

Biological Activity

N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound is notable for its unique structural features, which include a methoxyphenyl group, a dihydropyrazolopyrimidine moiety, and an acetamide functional group. These elements suggest potential biological activities that warrant detailed investigation, particularly in medicinal chemistry.

Potential as a Kinase Inhibitor

The pyrazolo[3,4-d]pyrimidine ring system is recognized for its role as a pharmacophore in kinase inhibitors. Kinases are crucial enzymes involved in various cellular processes, including signal transduction and cell cycle regulation. The presence of this ring system in this compound suggests its potential for development as a selective kinase inhibitor, which has become a significant strategy in targeted cancer therapies .

Antimicrobial Properties

The methoxyphenyl group and the amide linkage present in the compound are known functional groups associated with antimicrobial properties. Preliminary studies indicate that compounds within this structural framework may exhibit activity against various pathogens, including bacteria and fungi. However, specific investigations into the antimicrobial efficacy of this compound are still required to establish its effectiveness against specific strains .

Cytotoxicity and Anticancer Activity

Recent literature highlights the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. In particular, derivatives have been reported with IC50 values indicating effective growth inhibition in cancer cells such as MCF7 and A549 . Further studies on this compound could elucidate its specific anticancer mechanisms and therapeutic potential.

Structure-Activity Relationship (SAR)

The unique structural components of this compound allow for interesting SAR studies. The following table summarizes key findings related to similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
1-Methylpyrazolo[3,4-d]pyrimidineLacks methoxy groupAnticancerSimpler structure
2-Aminopyrimidine DerivativesDifferent core structureAntimicrobialDifferent heterocyclic base
5-Arylpyrazolo[1,5-a]pyrimidinesAryl substitution at different positionsAnticancerVarying aryl groups influence activity

The presence of both the methoxyphenyl and dihydropyrazolopyrimidine moieties in this compound may enhance its biological activity compared to other similar compounds .

Case Studies

Several case studies have documented the biological activity of related pyrazolo compounds:

  • Antitumor Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against MCF7 (breast cancer) cell lines with IC50 values ranging from 0.39 to 0.46 µM .
  • Kinase Inhibition : Compounds structurally similar to this compound have been shown to inhibit Aurora-A kinase with an IC50 of 0.16 ± 0.03 µM .

These findings suggest that this compound may possess similar or enhanced biological activities.

Q & A

Q. What are the recommended synthetic routes for preparing N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include cyclization of precursors (e.g., aminopyrazoles with β-ketoesters) under acidic or catalytic conditions . Subsequent functionalization involves coupling the acetamide moiety via nucleophilic substitution or amidation reactions. Optimization includes:
  • Catalysts : Use Pd-based catalysts for Suzuki-Miyaura coupling if aryl groups are introduced .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Temperature : Controlled heating (80–120°C) improves yield while minimizing side reactions .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H/13C NMR : Essential for confirming the pyrazolo[3,4-d]pyrimidine core and acetamide linkage. Key signals include δ 2.03–2.50 ppm (methyl groups) and δ 7.2–8.6 ppm (aromatic protons) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peaks around m/z 360–400) and detects impurities .
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns, critical for structure-activity relationship (SAR) studies .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer : Initial screening should focus on:
  • Kinase Inhibition Assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization or ATP-competitive binding assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) at concentrations ≤20 µM .
  • Enzyme Inhibition : Assess COX-2 or LOX-5 activity via colorimetric methods .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for kinase targets while minimizing off-target effects?

  • Methodological Answer :
  • Substituent Analysis : Introduce electron-withdrawing groups (e.g., -CF3) at the 3-methoxyphenyl ring to improve binding to kinase ATP pockets .
  • Bioisosteric Replacement : Replace the acetamide linker with sulfonamide or urea groups to modulate solubility and target affinity .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with kinases like EGFR or BRAF .

Q. How should researchers resolve contradictions in biological activity data across similar analogs?

  • Methodological Answer : Contradictions often arise from assay conditions or structural nuances. Strategies include:
  • Standardized Protocols : Replicate assays under identical conditions (e.g., cell line passage number, serum concentration) .
  • Metabolite Profiling : Use LC-MS/MS to identify active metabolites that may influence results .
  • Crystallographic Comparisons : Overlay X-ray structures of analogs to identify critical binding residues .

Q. What in vivo models are suitable for validating its pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • Rodent Models : Use Sprague-Dawley rats for bioavailability studies (oral vs. IV administration) .
  • Toxicokinetics : Monitor liver enzymes (ALT/AST) and renal function post-administration .
  • Tissue Distribution : Radiolabel the compound (e.g., 14C) to track accumulation in target organs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.